

Comparative Analysis of Celastrol from *Tripterygium wilfordii* and "Heilaohuguosu G"

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Compound of Interest

Compound Name: *Heilaohuguosu G*

Cat. No.: B15571827

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Researcher Advisory: The compound "**Heilaohuguosu G**" could not be definitively identified in scientific literature. Extensive searches for "**Heilaohuguosu G**," and its potential translations "black old tiger bone G" (黑老鹳草素G), did not yield any specific compound associated with *Tripterygium wilfordii* or with verifiable experimental data. The term may represent a proprietary name, a novel compound not yet widely documented, or a mistranslation.

One possible, though unlikely, interpretation is a phonetic rendering of "老鹳草素" (lǎo guàn cǎo sù), which translates to Geraniin. However, Geraniin is a polyphenol typically found in plants of the Geranium and Phyllanthus genera and is not a known constituent of *Tripterygium wilfordii*.

Due to the lack of available data for "**Heilaohuguosu G**," a direct comparative study as requested is not feasible at this time. We are providing a comprehensive guide on Celastrol from *Tripterygium wilfordii* as a standalone resource, adhering to the requested format and content requirements. Should further clarification on the identity of "**Heilaohuguosu G**" become available, this document can be updated to include a comparative analysis.

A Comprehensive Guide to Celastrol from *Tripterygium wilfordii*

Celastrol, a pentacyclic triterpenoid, is a prominent bioactive compound isolated from the roots of the Thunder God Vine, *Tripterygium wilfordii*.^{[1][2]} It has garnered significant attention in the scientific community for its potent anti-inflammatory, anti-cancer, and antioxidant properties.^[3]

[4] This guide summarizes the key experimental data, methodologies, and mechanisms of action of celastrol.

Biochemical and Pharmacokinetic Properties

Celastrol's therapeutic potential is accompanied by challenges related to its poor water solubility and low bioavailability, which can limit its clinical application.[5]

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₈ O ₄	[2]
Molecular Weight	450.61 g/mol	[2]
Oral Bioavailability (rat)	~17.06% (pure celastrol)	[6]
Elimination Half-life (t _{1/2}) in rats (liposomal)	11.71 hr	[7][8]
Mean Residence Time (MRT(0-∞)) in rats (liposomal)	7.98 hr	[7][8]

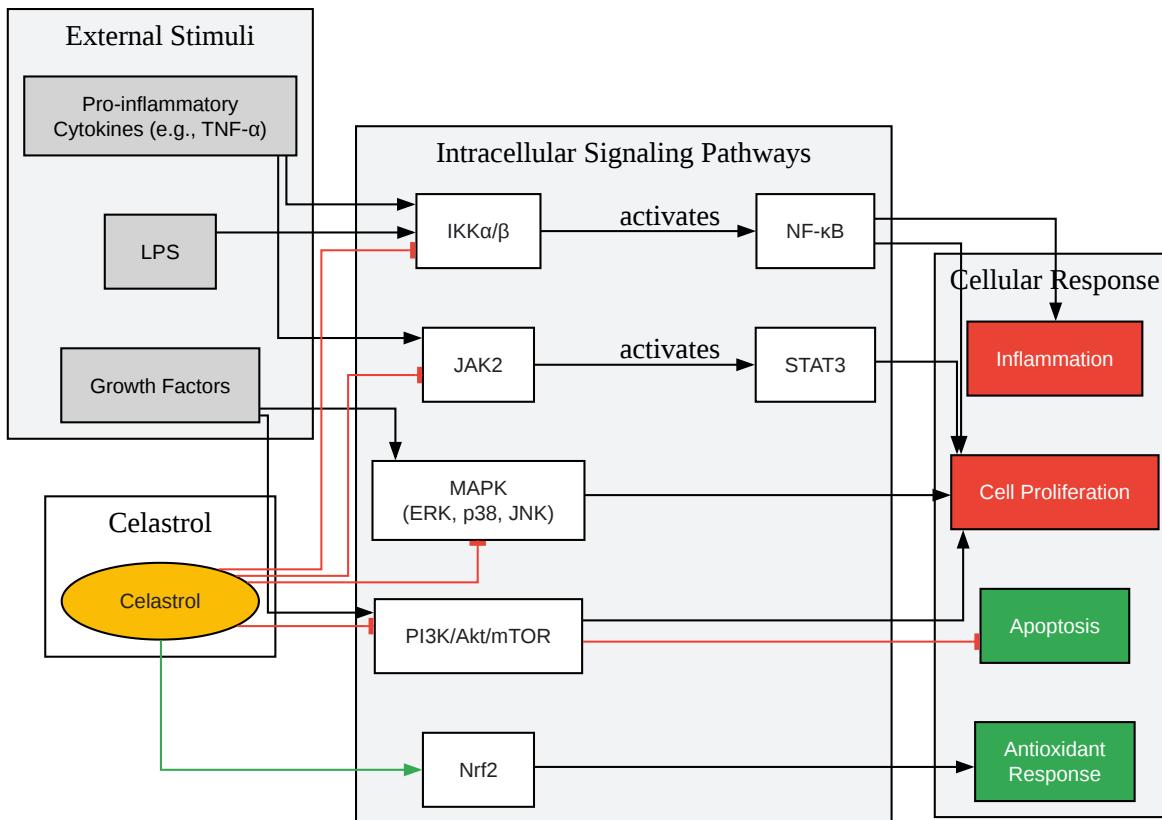
Mechanism of Action

Celastrol modulates a multitude of signaling pathways implicated in various diseases. Its anti-inflammatory and anti-cancer effects are primarily attributed to the inhibition of the NF-κB signaling pathway.[1][2]

Key Signaling Pathways Modulated by Celastrol:

- **NF-κB Pathway:** Celastrol inhibits the IKK-NF-κB signaling pathway through multiple mechanisms, including the direct inhibition of IKK α and IKK β kinases.[2] This leads to the suppression of pro-inflammatory cytokine and chemokine production.[1]
- **MAPK Pathway:** It downregulates ERK/MAPK phosphorylation, contributing to its anti-inflammatory effects in microglial cells.[1]
- **JAK/STAT Pathway:** Celastrol has been shown to target the JAK2/STAT3 signaling pathway in gastric and ovarian cancer.[9]

- PI3K/Akt/mTOR Pathway: This pathway is another significant target of celastrol, playing a role in its anti-cancer and anti-inflammatory activities.[3][10]
- Antioxidant Defense Mechanisms: Celastrol activates the Nrf2 pathway, which subsequently induces the expression of antioxidant enzymes like heme oxygenase-1 (HMOX-1).[11]



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Caption: Simplified signaling pathways modulated by Celastrol.

Therapeutic Effects: Experimental Data

Celastrol exhibits potent anti-inflammatory effects across various experimental models.

Experimental Model	Key Findings	IC50 / Effective Dose	Reference
LPS-activated BV-2 microglial cells	Inhibition of IL-1 β , TNF, and NO production	Not specified	[1]
Human monocytes and macrophages	Suppression of TNF- α and IL-1 β production	Low nanomolar concentrations	[12]
Adjuvant arthritis in rats	Suppression of arthritis	Not specified	[12]
TNF α and immune complex-induced neutrophil activation	Inhibition of oxidative burst and NET formation	Not specified	[13]

Celastrol demonstrates significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.[\[1\]](#)

Cancer Cell Line	Key Findings	IC50 / Effective Dose	Reference
Osteosarcoma cells	Induction of cell cycle arrest, apoptosis, and autophagy via ROS/JNK signaling	Not specified	[1]
Breast tumor cells	Inhibition of invasion via downregulation of TNF-induced MMP-9 expression	Not specified	[1]
Colon cancer cells	Inhibition of proliferation and induction of apoptosis by downregulating miR-21 and the PI3K/AKT/GSK-3 β pathway	Not specified	[14]
Various tumor xenograft models	Reduction in tumor growth	3-5 mg/kg	[5]

Toxicity Profile

Despite its therapeutic potential, celastrol has a narrow therapeutic window and can cause dose-dependent toxicity.[5]

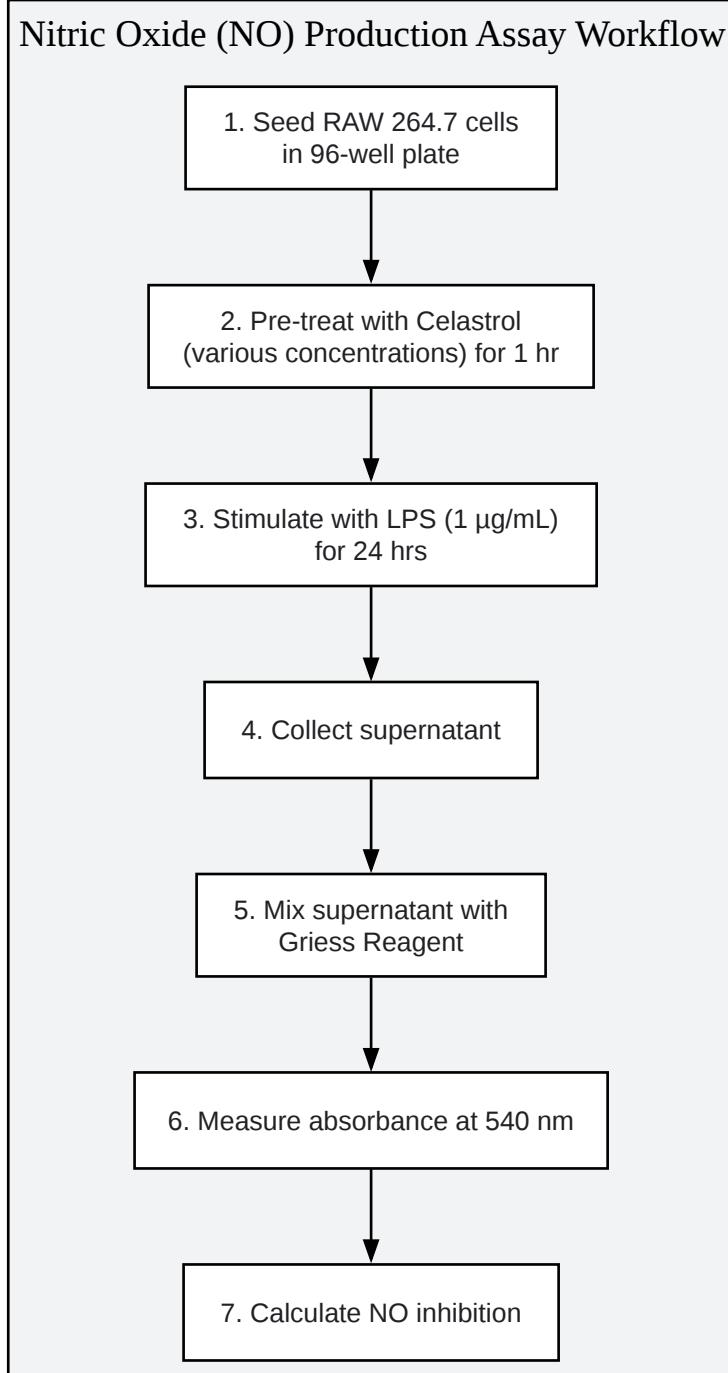
Toxicity Type	Observations	Reference
General	At 3 mg/kg in rodents, adverse events and 27% mortality have been reported in some studies, while others show no toxic effects.	[5]
Hepatotoxicity	Significant changes in liver morphology, with signs of necrosis and infiltration of inflammatory cells in mice treated with free celastrol.	[15]
Immunotoxicity	High doses (10 mg/kg) caused histopathological damage in the thymus and spleen of mice, while low doses were protective.	[16]
Multi-organ	Potential for hepatotoxicity, cardiotoxicity, infertility, hematopoietic system toxicity, and nephrotoxicity.	[17]

Experimental Protocols

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of celastrol. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
- NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is

mixed with 100 μ L of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

- Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
- Data Analysis: The inhibitory effect of celastrol on NO production is calculated as a percentage of the LPS-stimulated control.



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